![molecular formula C14H16IN3OS B216237 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide, also known as DITPA, is a synthetic compound that has been studied extensively for its potential therapeutic applications in cardiovascular diseases. DITPA belongs to the class of thyromimetic agents, which are compounds that mimic the effects of thyroid hormones on various physiological processes.
Mechanism of Action
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide exerts its effects by binding to and activating the thyroid hormone receptor beta (TRβ) in a tissue-specific manner. This leads to the upregulation of genes involved in various physiological processes such as metabolism, energy expenditure, and cardiac function.
Biochemical and Physiological Effects
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide has been shown to increase the expression of genes involved in cardiac contractility and relaxation, leading to improved cardiac function. It also increases the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy expenditure and improved metabolic function. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide has also been shown to decrease the expression of genes involved in inflammation and oxidative stress, leading to a reduction in cardiovascular risk factors.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide in lab experiments is its tissue-specific activation of TRβ, which allows for targeted effects on specific physiological processes. However, one limitation is the potential for off-target effects on other tissues and physiological processes.
Future Directions
There are several potential future directions for research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in combination with other therapies for cardiovascular diseases such as heart failure. Additionally, further research is needed to better understand the potential off-target effects of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide and to develop more selective thyromimetic agents.
Synthesis Methods
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide has been studied for its potential therapeutic applications in various cardiovascular diseases such as heart failure, angina, and hypertension. It has been shown to improve cardiac function, increase cardiac output, and decrease peripheral vascular resistance. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide has also been studied for its potential use in the treatment of obesity and metabolic disorders.
properties
Product Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide |
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Molecular Formula |
C14H16IN3OS |
Molecular Weight |
401.27 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide |
InChI |
InChI=1S/C14H16IN3OS/c1-14(2,3)8-11-17-18-13(20-11)16-12(19)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,18,19) |
InChI Key |
IAIJQFAPECKAOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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